
2-(1,5-Naphthyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,5-Naphthyridin-4-YL)acetic acid is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a naphthyridine ring fused with an acetic acid moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Naphthyridin-4-YL)acetic acid typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of 4-chloro-1,5-naphthyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Naphthyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1,5-Naphthyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 2-(1,5-Naphthyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The naphthyridine ring allows for strong interactions with nucleic acids and proteins, making it a versatile scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound, which lacks the acetic acid moiety.
2-(1,8-Naphthyridin-4-YL)acetic acid: A structural isomer with different nitrogen atom positions in the ring.
Quinolines: Compounds with a similar fused ring structure but with different nitrogen atom arrangements
Uniqueness
2-(1,5-Naphthyridin-4-YL)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid group, which enhances its solubility and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and a promising candidate for various biological applications .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(1,5-naphthyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-9(14)6-7-3-5-11-8-2-1-4-12-10(7)8/h1-5H,6H2,(H,13,14) |
InChI Key |
WIXONPQKBUFRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
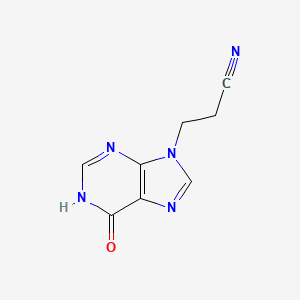

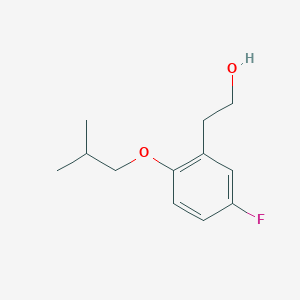
![1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
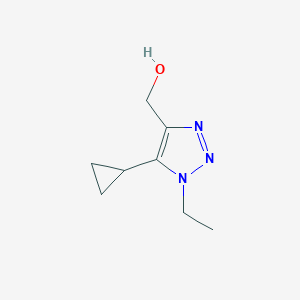

![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)
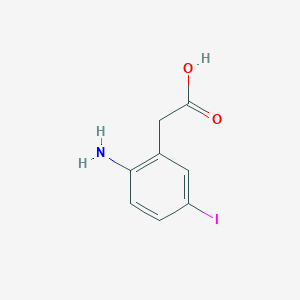
![tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B13083704.png)

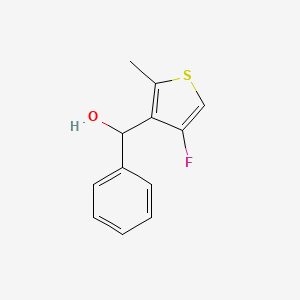
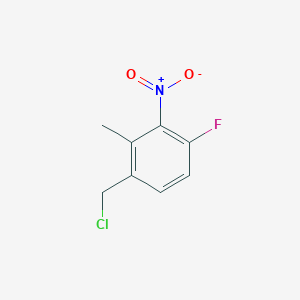
![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)
